molecular formula C6H5FN2O2 B12827835 (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid

(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid

Cat. No.: B12827835
M. Wt: 156.11 g/mol
InChI Key: NTYMBDQZWKOXAE-OWOJBTEDSA-N
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Description

(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is a compound that features a fluorinated imidazole ring attached to an acrylic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(E)-3-(5-fluoro-1H-imidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+

InChI Key

NTYMBDQZWKOXAE-OWOJBTEDSA-N

Isomeric SMILES

C1=NC(=C(N1)F)/C=C/C(=O)O

Canonical SMILES

C1=NC(=C(N1)F)C=CC(=O)O

Origin of Product

United States

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